

ZD-4190: A Technical Guide to its Anti-Angiogenic Properties

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Compound of Interest

Compound Name: ZD-4190

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This document provides a comprehensive technical overview of the anti-angiogenic properties of **ZD-4190**, a potent and orally active inhibitor of Vascular Endothelial Growth Factor (VEGF) signaling. **ZD-4190**, a substituted 4-anilinoquinazoline, has demonstrated significant anti-tumor activity in a range of preclinical models, primarily through the inhibition of tumor-induced angiogenesis. This guide will delve into its mechanism of action, present key quantitative data from preclinical studies, outline typical experimental methodologies, and visualize the underlying biological pathways and experimental workflows.

Core Mechanism of Action: Inhibition of VEGF Receptor Tyrosine Kinases

ZD-4190 exerts its anti-angiogenic effects by targeting the Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases. Specifically, it is a potent inhibitor of KDR (Kinase Insert Domain-Containing Receptor, also known as VEGFR-2) and Flt-1 (Fms-like tyrosine kinase 1, also known as VEGFR-1).^{[1][2]} VEGF, a key signaling protein, contributes to tumor growth by promoting angiogenesis and increasing vascular permeability.^{[1][2][3]} By binding to and inhibiting the tyrosine kinase activity of its receptors on endothelial cells, **ZD-4190** effectively abrogates downstream signaling cascades that are crucial for endothelial cell proliferation, migration, and survival, all of which are critical steps in the formation of new blood vessels.^[1] The inhibition of VEGF signaling by **ZD-4190** is ATP-competitive.^[1]

Quantitative Assessment of Anti-Angiogenic Efficacy

The anti-angiogenic and anti-tumor activity of **ZD-4190** has been quantified in a variety of in vitro and in vivo models. The following tables summarize key data from these studies.

In Vitro Activity of ZD-4190

Assay	Target/Cell Line	Growth Factor	IC50 (μM)	Reference
Tyrosine Kinase Activity	KDR (VEGFR-2)	-	sub-micromolar	[1]
Tyrosine Kinase Activity	Flt-1 (VEGFR-1)	-	sub-micromolar	[1]
Cell Proliferation	Human Umbilical Vein Endothelial Cells (HUVEC)	VEGF	>500-fold lower than for tumor cells	[1]
Cell Proliferation	Human Umbilical Vein Endothelial Cells (HUVEC)	bFGF	>30-fold higher than for VEGF-stimulated proliferation	[1]
Collagen Invasion	HCT8/S11 Human Colon Cancer Cells	VEGF-165	0.01	[4]

In Vivo Anti-Tumor Efficacy of ZD-4190 in Human Tumor Xenograft Models

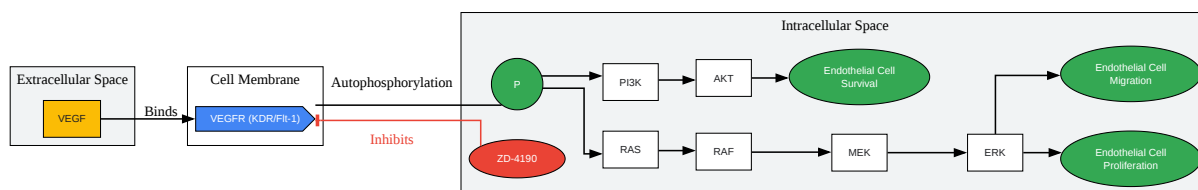
Tumor Type	Xenograft Model	Dosing Regimen	Outcome	Reference
Prostate Cancer	PC-3	100 mg/kg/day (oral, daily for 10 weeks)	Sustained inhibition of tumor growth; growth resumed after therapy withdrawal	[1] [2]
Breast, Lung, Prostate, Ovarian	Various	Once-daily oral dosing	Significant antitumor activity	[1] [2]
Colon Cancer	HCT8/S11	50 mg/kg/day (oral, daily)	70% inhibition of tumor growth	[4]
Residual Carcinoma	Rodent Model	Immediate treatment	Prevented outgrowth of up to 2.5×10^5 cells (rectus muscle) and 1×10^5 cells (gastrocnemius)	[5]

In Vivo Effects on Angiogenesis and Vascular Permeability

Model System	Parameter Measured	Dosing Regimen	Effect	Reference
Growing Rats	Femoral Epiphyseal Growth Plate Area	15, 50, 150 mg/kg/day (oral, daily for 14 days)	Dose-dependent increase of 22%, 75%, and 182% respectively	[1]
Human Tumor Xenografts	Microvessel Density	Maintained for 3 weeks	Reduced microvessel density	[5]
PC-3 Human Prostate Carcinoma Xenografts	Endothelial Permeability (K)	50 and 100 mg/kg (acute oral treatment)	Robust reduction in endothelial permeability surface product	[3]

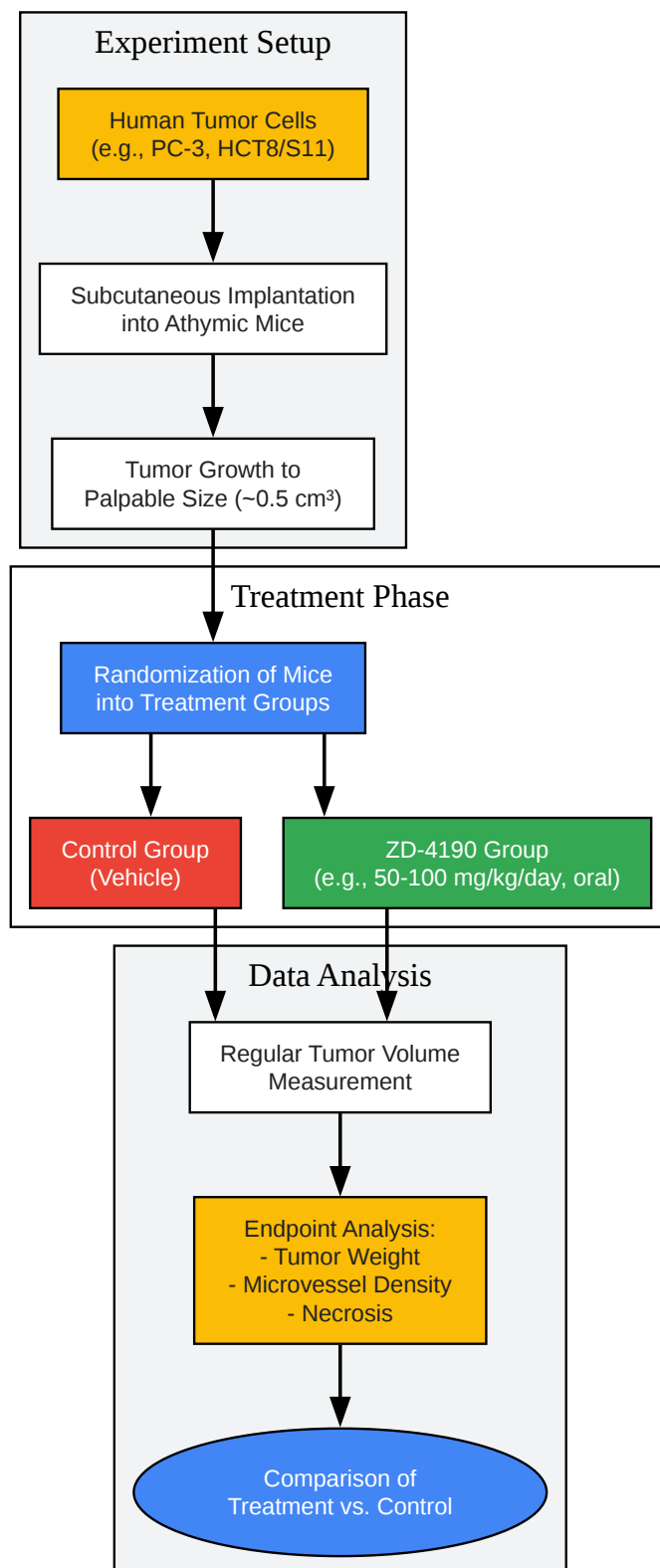
Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanism and experimental evaluation of **ZD-4190**, the following diagrams are provided.



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Caption: VEGF signaling pathway and the inhibitory action of **ZD-4190**.



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